molecular formula C15H9ClFN B3041787 (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile CAS No. 366-21-2

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile

Cat. No.: B3041787
CAS No.: 366-21-2
M. Wt: 257.69 g/mol
InChI Key: FANCAXJLECLTIF-UHFFFAOYSA-N
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Description

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired acrylonitrile compound. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization or column chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chlorophenyl)-2-(4-bromophenyl)acrylonitrile
  • (Z)-3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile
  • (Z)-3-(4-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile

Uniqueness

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN/c16-14-5-1-11(2-6-14)9-13(10-18)12-3-7-15(17)8-4-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANCAXJLECLTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694197
Record name 3-(4-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-21-2
Record name 3-(4-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile

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